4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid
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Overview
Description
4-{2,5-DIMETHYL-3-[(E)-({2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoic acid moiety, and various functional groups such as nitro, trifluoromethyl, and acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,5-DIMETHYL-3-[(E)-({2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOIC ACID involves multiple steps, including the formation of the pyrrole ring and the introduction of various substituents. Common synthetic routes include:
Formation of the Pyrrole Ring: This can be achieved through the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of Substituents: The nitro, trifluoromethyl, and acetamido groups can be introduced through various electrophilic aromatic substitution reactions, often involving reagents such as nitric acid, trifluoromethyl iodide, and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{2,5-DIMETHYL-3-[(E)-({2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{2,5-DIMETHYL-3-[(E)-({2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-{2,5-DIMETHYL-3-[(E)-({2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): Known for its aroma properties and used in the food industry.
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF): Another furanone derivative with similar applications in flavor chemistry.
5-Methyl-4-hydroxy-3(2H)-furanone (MHF): Used in the synthesis of various organic compounds.
Uniqueness
4-{2,5-DIMETHYL-3-[(E)-({2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19F3N4O5 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
4-[2,5-dimethyl-3-[(E)-[[2-[2-nitro-4-(trifluoromethyl)phenyl]acetyl]hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H19F3N4O5/c1-13-9-17(14(2)29(13)19-7-4-15(5-8-19)22(32)33)12-27-28-21(31)10-16-3-6-18(23(24,25)26)11-20(16)30(34)35/h3-9,11-12H,10H2,1-2H3,(H,28,31)(H,32,33)/b27-12+ |
InChI Key |
ROKDAHAUGVMPBS-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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